molecular formula C22H18ClN3O3 B251012 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

Número de catálogo: B251012
Peso molecular: 407.8 g/mol
Clave InChI: PGNBZNWCWUGWPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of intracellular tyrosine kinases, which play a crucial role in cytokine signaling pathways. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mecanismo De Acción

2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interferon-gamma.
Biochemical and physiological effects:
This compound has been shown to have potent immunosuppressive effects in vitro and in vivo. In preclinical studies, the compound has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis and psoriasis, by suppressing the production of pro-inflammatory cytokines. In clinical trials, this compound has been shown to be effective in reducing disease activity in patients with rheumatoid arthritis and psoriasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is its specificity for JAK3, which reduces the risk of off-target effects. The compound has also been shown to have a good safety profile in clinical trials. However, one of the limitations of this compound is its potential for immunosuppression, which can increase the risk of infections in patients.

Direcciones Futuras

There are several potential future directions for the development of 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide and other JAK inhibitors. One area of research is the identification of biomarkers that can predict response to treatment and monitor disease activity. Another area of research is the development of combination therapies that target multiple cytokine pathways. Finally, there is a need for long-term safety studies to assess the risk of infections and other adverse events associated with JAK inhibition.

Métodos De Síntesis

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-methyl-4-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-chloro-4-methylphenol to give the intermediate 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-yl)acetamide. This intermediate is then further reacted with 2-aminophenylboronic acid to give this compound in high yield and purity.

Aplicaciones Científicas De Investigación

2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to be a potent inhibitor of JAK3, which plays a crucial role in cytokine signaling pathways that are involved in the pathogenesis of these diseases.

Propiedades

Fórmula molecular

C22H18ClN3O3

Peso molecular

407.8 g/mol

Nombre IUPAC

2-(4-chloro-3-methylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C22H18ClN3O3/c1-13-11-16(6-7-17(13)23)28-12-20(27)25-18-8-5-15(10-14(18)2)22-26-21-19(29-22)4-3-9-24-21/h3-11H,12H2,1-2H3,(H,25,27)

Clave InChI

PGNBZNWCWUGWPZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC(=C(C=C4)Cl)C

SMILES canónico

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC(=C(C=C4)Cl)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.